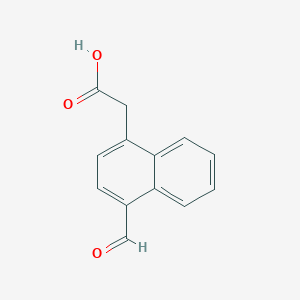
2-(4-Formylnaphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Formylnaphthalen-1-yl)acetic acid typically involves the following steps:
Formation of 4-Formylnaphthalene: This can be achieved through the Vilsmeier-Haack reaction, where naphthalene is reacted with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position.
Introduction of the Acetic Acid Moiety: The resulting 4-formylnaphthalene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride (CH3COCl) in the presence of an aluminum chloride (AlCl3) catalyst to introduce the acetic acid group at the 1-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Formylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group, resulting in 2-(4-carboxynaphthalen-1-yl)acetic acid.
Reduction: The formyl group can be reduced to a methylene group, yielding 2-(4-methylnaphthalen-1-yl)acetic acid.
Substitution: The acetic acid moiety can undergo substitution reactions, such as esterification or amidation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed as reducing agents.
Substitution: Acyl chlorides, amines, or alcohols can be used for substitution reactions, with Lewis acid catalysts like AlCl3.
Major Products Formed:
Oxidation: 2-(4-carboxynaphthalen-1-yl)acetic acid
Reduction: 2-(4-methylnaphthalen-1-yl)acetic acid
Substitution: Ester or amide derivatives of this compound
Scientific Research Applications
2-(4-Formylnaphthalen-1-yl)acetic acid has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Formylnaphthalen-1-yl)acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and its intended use.
Comparison with Similar Compounds
2-(4-Formylnaphthalen-1-yl)acetic acid is structurally similar to other naphthoic acids and their derivatives. Some similar compounds include:
Naphthalene-1-carboxylic acid: Lacks the formyl group at the 4-position.
Naphthalene-1,4-dicarboxylic acid: Contains two carboxylic acid groups.
2-(Naphthalen-1-yl)acetic acid: Lacks the formyl group at the 4-position.
Properties
Molecular Formula |
C13H10O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(4-formylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H10O3/c14-8-10-6-5-9(7-13(15)16)11-3-1-2-4-12(10)11/h1-6,8H,7H2,(H,15,16) |
InChI Key |
IXEONUPASIIOHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



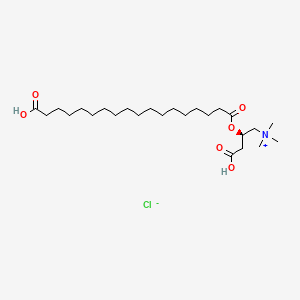
![(3S)-3-hexyl-4-[(2R)-2-tri(propan-2-yl)silyloxytridecyl]oxetan-2-one](/img/structure/B15352356.png)
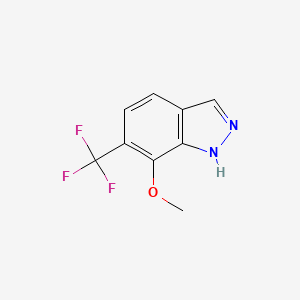
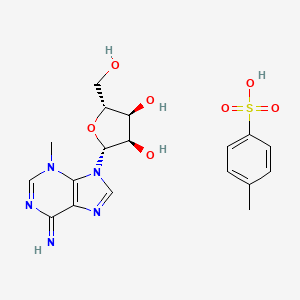
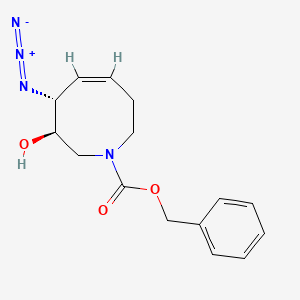
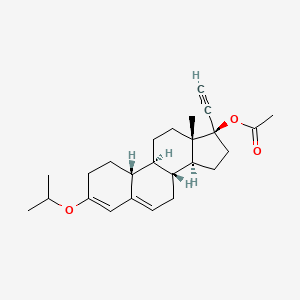

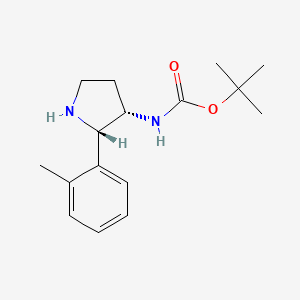
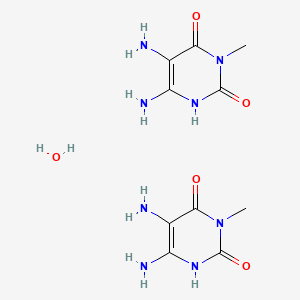
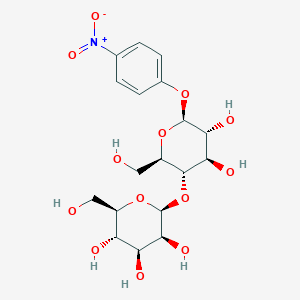
![4-bromo-N-[1-(dimethylamino)ethylidene]benzamide](/img/structure/B15352446.png)
![3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene](/img/structure/B15352454.png)

